[3H]cyc(D-Tryptophan-D-Aspartic Acid-Proline-D-Valine-Leucine is a cyclic peptide that has garnered attention for its potential therapeutic applications, particularly in the field of pain management and opioid receptor modulation. This compound is characterized by its cyclic structure, which enhances its stability and biological activity compared to linear peptides. The use of non-standard amino acids, such as D-Tryptophan and D-Aspartic Acid, contributes to its unique properties and interactions with opioid receptors.
This compound belongs to the class of cyclic peptides, specifically designed as analogs of natural opioid peptides. Cyclic peptides are known for their ability to mimic the structure of larger proteins while maintaining a compact form that often leads to improved receptor binding and selectivity. The incorporation of D-amino acids is a strategic approach to increase resistance to enzymatic degradation, thereby prolonging the compound's action in biological systems .
The synthesis of [3H]cyc(D-Tryptophan-D-Aspartic Acid-Proline-D-Valine-Leucine typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of [3H]cyc(D-Tryptophan-D-Aspartic Acid-Proline-D-Valine-Leucine features a cyclic arrangement that stabilizes its conformation. The specific stereochemistry introduced by D-amino acids plays a crucial role in its interaction with opioid receptors.
[3H]cyc(D-Tryptophan-D-Aspartic Acid-Proline-D-Valine-Leucine acts primarily on opioid receptors in the central nervous system. Its mechanism involves binding to these receptors, mimicking the action of endogenous opioid peptides.
The primary applications of [3H]cyc(D-Tryptophan-D-Aspartic Acid-Proline-D-Valine-Leucine include:
The development of cyclic opioid peptides emerged from efforts to overcome the pharmacokinetic limitations of endogenous linear peptides. Following Hughes' 1975 isolation of methionine-enkephalin (Tyr-Gly-Gly-Phe-Met), researchers recognized that endogenous opioid peptides exhibited rapid in vivo degradation—often within minutes—due to pervasive proteolysis by peptidases and limited blood-brain barrier (BBB) penetration [1] [3]. Early linear analogs like [D-Ala², D-Leu⁵]-enkephalin (DADLE) demonstrated that D-amino acid substitutions could retard aminopeptidase-mediated cleavage, but plasma stability remained suboptimal for central applications [4].
By the 1980s, peptide cyclization strategies gained prominence as a method to enhance proteolytic resistance and receptor selectivity. Seminal work revealed that macrocyclization:
The systematic exploration of cyclic enkephalin analogs culminated in compounds like cyclo[N,β-carbonyl-D-Phe⁴,Dap⁵]enkephalinamide, which exhibited >100-fold increased stability in plasma compared to linear counterparts [6]. This progression established cyclization as a cornerstone strategy for opioid peptide engineering, directly enabling advanced designs like [3H]cyc(DTrp-DAsp-Pro-DVal-Leu).
Table 1: Key Milestones in Cyclic Opioid Peptide Development
Time Period | Development | Significance |
---|---|---|
Mid-1970s | Isolation of methionine-enkephalin and leucine-enkephalin | Identified first endogenous opioid peptides with very short half-lives (<2 minutes in plasma) [1] |
Early 1980s | Linear D-amino acid substituted analogs (e.g., DADLE) | Demonstrated enhanced aminopeptidase resistance but limited endopeptidase stability [4] |
Late 1980s–1990s | First-generation cyclic enkephalin analogs | Macrocyclization improved proteolytic stability 10-100 fold and enhanced receptor selectivity [6] |
2020s | Advanced radiolabeled cyclic peptides (e.g., [3H]cyc(DTrp-DAsp-Pro-DVal-Leu)) | Incorporation of isotopic labels for pharmacokinetic and receptor binding studies [5] |
The strategic replacement of L-amino acids with D-isomers constitutes a fundamental design principle in [3H]cyc(DTrp-DAsp-Pro-DVal-Leu). This modification profoundly alters peptide-receptor interactions and metabolic stability through steric and electronic effects:
Proteolytic Resistance: D-amino acids disrupt substrate recognition by proteolytic enzymes. For example, D-Valine and D-Aspartic acid in this compound prevent cleavage by aminopeptidases and carboxypeptidases, respectively, which typically require L-configured substrates. Studies on bovine chromaffin cells demonstrated that D-Ala²-substituted enkephalins resisted aminopeptidase degradation 20-fold longer than native peptides, directly informing the D-residue selection in contemporary cyclic analogs [4].
Receptor Selectivity Modulation: The chiral inversion alters side chain topology, fine-tuning receptor binding. D-Tryptophan influences hydrophobic pocket interactions within the μ-opioid receptor (MOR) ligand-binding domain, while D-Aspartic acid may form alternative salt bridges with δ-opioid receptor (DOR) residues. This stereochemical control enables bias toward specific opioid receptor subtypes. Research confirms that D-configured residues in position 2 of opioid peptides enhance MOR affinity while reducing DOR activity, as evidenced by analogs like DAMGO ([D-Ala², N-MePhe⁴, Gly-ol⁵]-enkephalin) [6].
Conformational Effects: D-residues promote turn formations essential for receptor engagement. Nuclear magnetic resonance (NMR) analyses of cyclic opioid peptides reveal that D-Proline facilitates β-turn structures positioning Tyr¹ and Phe⁴ for optimal receptor contact. In [3H]cyc(DTrp-DAsp-Pro-DVal-Leu), D-Proline maintains this conformational role while D-Aspartic acid introduces a charged moiety that may enhance solubility or participate in specific receptor interactions [5] [6].
Table 2: Impact of D-Amino Acid Configuration in Opioid Peptides
Position | L-Amino Acid Effect | D-Amino Acid Effect | Functional Consequence |
---|---|---|---|
2 (e.g., D-Ala/D-Trp) | Susceptible to aminopeptidase cleavage | Resists aminopeptidase degradation | Extended plasma half-life; Increased metabolic stability [4] |
4 (e.g., D-Phe/D-Asp) | Standard receptor interaction | Altered side chain orientation | Modulated receptor selectivity (MOR vs. DOR bias) [6] |
Penultimate C-terminal (e.g., D-Val) | Carboxypeptidase recognition site | Blocks carboxypeptidase activity | Prevents C-terminal degradation; Stabilizes address domain [1] |
Cyclization transforms [3H]cyc(DTrp-DAsp-Pro-DVal-Leu) into a metabolically resilient molecule through multiple mechanisms:
Conformational Restriction: By tethering N- and C-termini (or side chains), cyclization reduces peptide flexibility, locking the backbone into the bioactive conformation recognized by opioid receptors. This constraint:
Protease Evasion: Linear peptides undergo stepwise degradation by exo- and endopeptidases. Cyclization physically shields the N-terminal tyrosine (essential for receptor activation) from aminopeptidases, while the D-amino acids further disrupt protease recognition. Research demonstrates that cyclic peptides resist trypsin/chymotrypsin cleavage 50-fold more effectively than linear analogs, as confirmed in serum stability assays [1] [6].
Blood-Brain Barrier Penetration: The compound's cyclic architecture enhances central delivery through two primary mechanisms:
Table 3: Pharmacokinetic Advantages Conferred by Cyclization
Parameter | Linear Opioid Peptides | Cyclic Opioid Peptides | Mechanistic Basis |
---|---|---|---|
Plasma half-life | 2-15 minutes | 30-120 minutes | Shielding of cleavage sites; D-amino acid incorporation [1] |
Blood-brain barrier penetration | Typically <1% brain uptake | Up to 11.5% brain-to-plasma ratio | Conformational plasticity; Intramolecular H-bonding in membrane environments [5] |
Protease resistance | Susceptible to >10 proteases | Resistant to most exopeptidases and many endopeptidases | Steric hindrance at termini; Disrupted enzyme-substrate recognition [6] |
Cyclization synergizes with D-amino acid incorporation to achieve unprecedented metabolic stability. In vitro studies using mouse liver microsomes show that cyclic opioid peptides resist degradation by cytochrome P450 enzymes and UDP-glucuronosyl transferases, with >80% remaining intact after 60 minutes. This contrasts sharply with linear peptides, which undergo >90% metabolism under identical conditions [5]. The [³H] radiolabel in this compound provides a sensitive tracer for quantifying these stability enhancements and mapping tissue distribution—critical data for translating cyclic opioid designs into therapeutics.
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: